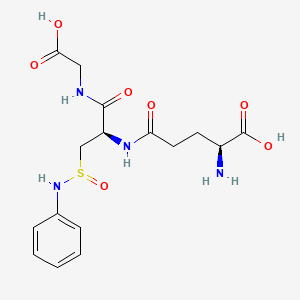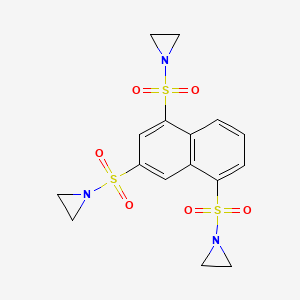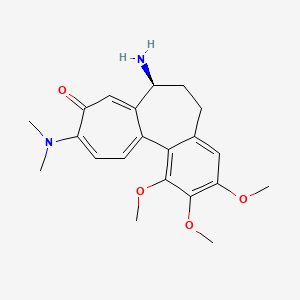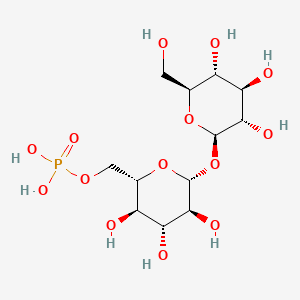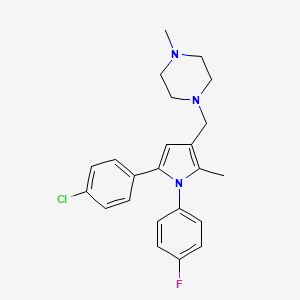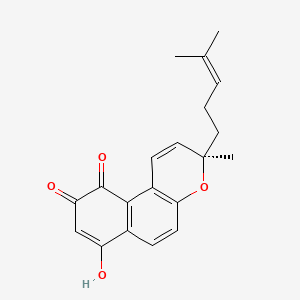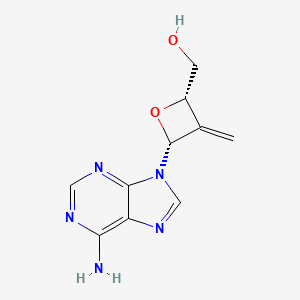
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- is a complex organic compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- typically involves multi-step organic reactions. One common approach includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Its interaction with biological molecules, such as enzymes and nucleic acids, is of interest for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
Industry: Its use in the synthesis of advanced materials and pharmaceuticals highlights its industrial significance.
Mécanisme D'action
The mechanism by which 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2R,4S)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4S)-
Uniqueness
The uniqueness of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- lies in its specific stereochemistry, which influences its reactivity and interaction with molecular targets. This stereochemistry can lead to different biological and chemical properties compared to its isomers, making it a distinct compound of interest in research and industrial applications.
Propriétés
Numéro CAS |
126170-43-2 |
|---|---|
Formule moléculaire |
C10H11N5O2 |
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
[(2S,4R)-4-(6-aminopurin-9-yl)-3-methylideneoxetan-2-yl]methanol |
InChI |
InChI=1S/C10H11N5O2/c1-5-6(2-16)17-10(5)15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6,10,16H,1-2H2,(H2,11,12,13)/t6-,10-/m1/s1 |
Clé InChI |
UHHOVABAROJWLV-LHLIQPBNSA-N |
SMILES isomérique |
C=C1[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C=C1C(OC1N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


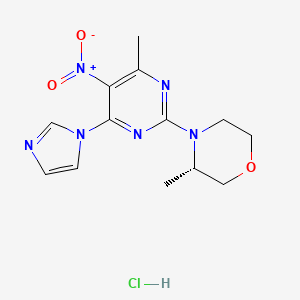

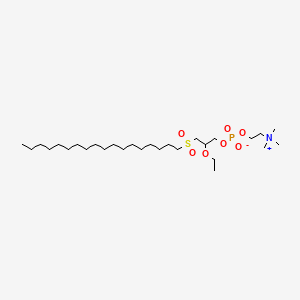


![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
